molecular formula C17H16N2O3 B11811583 Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate CAS No. 126824-19-9

Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B11811583
CAS No.: 126824-19-9
M. Wt: 296.32 g/mol
InChI Key: INNCDPZHKVKFCL-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate is a benzimidazole derivative known for its diverse biological activities. Benzimidazole compounds are recognized for their antimicrobial, anti-inflammatory, antiallergic, antioxidant, anti-tubercular, anticancer, anthelmintic, antiviral, and antimalarial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate typically involves the reaction of 4-methoxyaniline with ethyl 2-bromo-1H-benzo[d]imidazole-5-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes and interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Properties

CAS No.

126824-19-9

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

ethyl 2-(4-methoxyphenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C17H16N2O3/c1-3-22-17(20)12-6-9-14-15(10-12)19-16(18-14)11-4-7-13(21-2)8-5-11/h4-10H,3H2,1-2H3,(H,18,19)

InChI Key

INNCDPZHKVKFCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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